molecular formula C11H7ClN4O2 B15065234 (7S)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-one CAS No. 1400787-78-1

(7S)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazin-5-one

Cat. No.: B15065234
CAS No.: 1400787-78-1
M. Wt: 262.65 g/mol
InChI Key: FUUXOEKDNNWZTR-JTQLQIEISA-N
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Description

(7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin-5-one core substituted with a 5-chloropyridin-2-yl group and a hydroxyl group at the 7th position. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-b]pyrazin-5-one core.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for developing new medications.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability under various conditions make it suitable for applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of (7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions is crucial for its biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one is unique due to its specific substitution pattern and the presence of both a pyridine and pyrazinone ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds.

Properties

CAS No.

1400787-78-1

Molecular Formula

C11H7ClN4O2

Molecular Weight

262.65 g/mol

IUPAC Name

(7S)-6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C11H7ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5,10,17H/t10-/m0/s1

InChI Key

FUUXOEKDNNWZTR-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)N2[C@H](C3=NC=CN=C3C2=O)O

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)O

Origin of Product

United States

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